2-{[(3-Methylphenyl)amino]methyl}phenol
Description
Contextualization within the Broader Aminomethylphenol Chemical Family
The aminomethylphenol family represents a class of organic compounds built upon a phenol (B47542) skeleton that is functionalized with at least one aminomethyl group. These structures are often synthesized through the Mannich reaction, a multicomponent condensation involving a compound with an active hydrogen (like phenol), formaldehyde (B43269), and a primary or secondary amine. google.com The specific amine used determines the nature of the N-substitution.
The parent compound can be considered 2-(aminomethyl)phenol (B125469), where the amino group is primary (-NH₂). chemsynthesis.comchemscene.com By substituting one of the hydrogen atoms on the amino group with an aryl group, such as 3-methylphenyl, we arrive at N-substituted derivatives like 2-{[(3-Methylphenyl)amino]methyl}phenol. This substitution significantly influences the molecule's steric and electronic properties. The broader family includes a wide variety of structures with different substitution patterns on both the phenyl ring and the amino group, leading to a diverse range of chemical properties and applications.
Table 1: Comparison of Related Aminophenol Structures
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 2-Aminophenol | 95-55-6 | C₆H₇NO | Amino and hydroxyl groups directly attached to the phenyl ring. |
| 2-Amino-3-methylphenol | 2835-97-4 | C₇H₉NO | A methyl group is added to the phenyl ring of 2-aminophenol. chemicalbook.com |
| 2-(Aminomethyl)phenol | 932-30-9 | C₇H₉NO | Amino group is separated from the ring by a methylene (B1212753) (-CH₂-) bridge. chemsynthesis.comchemscene.com |
Significance of the Amino and Phenolic Functional Groups in Chemical Research
Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. reachemchemicals.comsolubilityofthings.com In this compound, the phenolic hydroxyl (-OH) and the secondary amino (-NH-) groups are paramount.
Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring is weakly acidic. Its oxygen atom possesses lone pairs of electrons and can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. stereoelectronics.org This dual capability is crucial for forming intermolecular and intramolecular interactions, including a potential intramolecular hydrogen bond with the nearby amino group nitrogen. Such interactions can stabilize the molecular conformation. The phenolic group is a key feature in many biologically active molecules, where it often interacts with receptor sites. reachemchemicals.com
Secondary Amino Group: The nitrogen-containing amino group is basic due to the lone pair of electrons on the nitrogen atom. stereoelectronics.org This group can also participate in hydrogen bonding, with the nitrogen acting as a hydrogen bond acceptor and the attached hydrogen serving as a donor. stereoelectronics.org The presence of the bulky 3-methylphenyl substituent sterically hinders the nitrogen, which can affect its reactivity and binding capabilities compared to a primary amine. In medicinal chemistry, amino groups are frequently involved in drug-receptor interactions and can be protonated under physiological conditions, forming ionic bonds. stereoelectronics.org
Table 2: Roles of Key Functional Groups
| Functional Group | Property | Significance in Chemical Research |
|---|---|---|
| Phenolic Hydroxyl (-OH) | Acidic, H-bond donor/acceptor | Influences solubility, facilitates molecular interactions, key for receptor binding. reachemchemicals.comstereoelectronics.org |
| Secondary Amino (-NHR) | Basic, H-bond donor/acceptor | Affects acid-base properties, crucial for intermolecular bonding and potential protonation. stereoelectronics.org |
| Methylene Bridge (-CH₂-) | Flexible Linker | Provides conformational flexibility between the phenyl ring and the amino group. |
Overview of Current and Emerging Research Directions
While specific research on this compound is not extensively documented in public literature, the research trends for the broader class of N-substituted aminomethylphenols and related Schiff bases provide a clear indication of current and future scientific interest.
Coordination Chemistry: These compounds are excellent ligands for forming metal complexes. The oxygen of the phenol and the nitrogen of the amine can act as donor atoms to chelate metal ions. Research in this area focuses on synthesizing new metal complexes and studying their structural, magnetic, and electronic properties. Related Schiff base compounds, formed from the condensation of an amine and an aldehyde, are widely used to create complexes with various metals. rsc.orgresearchgate.netekb.eg
Catalysis: The resulting metal complexes are often investigated for their catalytic activity in various organic reactions. The ability to tune the electronic and steric properties of the ligand by changing the N-substituent allows for the fine-tuning of the catalyst's performance.
Biological Activity Screening: Aminophenol derivatives and their metal complexes are frequently evaluated for potential biological applications. nih.gov Studies on similar molecules have explored their antibacterial, antifungal, and anticancer activities. researchgate.netekb.eg The structural features of these compounds make them candidates for interacting with biological targets like enzymes and DNA.
Materials Science: The ability to form stable, often colored, complexes makes these compounds interesting for the development of new dyes, pigments, and materials with specific optical or electronic properties. nih.gov Research into Schiff bases, which share functional similarities, has explored their potential in imaging systems and as corrosion inhibitors. nih.goviucr.org
Future research will likely involve the synthesis of a wider array of derivatives of this compound to establish clear structure-activity relationships. This involves modifying the substitution on the phenolic ring or the N-aryl group to optimize properties for specific applications in catalysis, medicine, or materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-5-4-7-13(9-11)15-10-12-6-2-3-8-14(12)16/h2-9,15-16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAMMAUECPRAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17106-95-5 | |
| Record name | ALPHA-(META-TOLUIDINO)-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 2 3 Methylphenyl Amino Methyl Phenol and Analogues
Direct Synthesis Approaches
Direct synthesis methods offer an efficient means of constructing the target molecule, often by combining key precursors in a single reaction vessel. These methods are valued for their atom economy and operational simplicity.
A primary route to 2-{[(3-Methylphenyl)amino]methyl}phenol involves a two-step sequence beginning with the condensation reaction between a substituted phenol (B47542), specifically salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), and an amine, m-toluidine (B57737). researchgate.net This reaction yields a Schiff base, an imine compound, as a stable intermediate. chemistryjournal.netresearchgate.net The formation of the imine bond (-C=N-) is a classic reaction in organic chemistry, typically achieved by refluxing the aldehyde and amine in a solvent such as ethanol (B145695). nih.gov The resulting Schiff base, (E)-2-{[(3-methylphenyl)imino]methyl}phenol, is the direct precursor to the target compound in reductive amination strategies. researchgate.net The synthesis of Schiff bases is a versatile method, allowing for the creation of a wide library of compounds by varying the aldehyde and amine components. journalijar.comajol.info
Reductive amination, also known as reductive alkylation, is a highly effective method for forming carbon-nitrogen bonds. researchgate.netsigmaaldrich.com This strategy directly converts a carbonyl compound and an amine into a new, more substituted amine. In the context of synthesizing this compound, this process involves two key stages that can be performed sequentially or in one pot:
Imine Formation: Salicylaldehyde and m-toluidine react to form the corresponding imine (Schiff base), as described previously. masterorganicchemistry.com
Reduction: The imine intermediate is then reduced to the desired secondary amine.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice for reducing imines without affecting the aromatic rings. chegg.comresearchgate.net Other specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also widely used as they can selectively reduce the imine in the presence of the starting aldehyde. sigmaaldrich.commasterorganicchemistry.com This method is advantageous for its high yields and selectivity, avoiding the over-alkylation that can plague other amine synthesis methods. masterorganicchemistry.comthieme-connect.com
Table 1: Comparison of Direct Synthesis Approaches
| Method | Reactants | Key Intermediate | Primary Transformation | Advantages |
|---|---|---|---|---|
| Condensation + Reduction | Salicylaldehyde, m-Toluidine | Schiff Base ((E)-2-{[(3-methylphenyl)imino]methyl}phenol) | Imine formation followed by reduction | High selectivity, well-controlled reaction |
| Mannich-type Reaction | Phenol, Formaldehyde (B43269), m-Toluidine | Iminium ion | Three-component aminomethylation | One-pot synthesis, atom economy |
Mannich-type Condensation Reactions for Phenol Derivatives
The Mannich reaction provides a powerful and direct one-pot method for the aminoalkylation of acidic protons located on carbon atoms. wikipedia.org For phenolic substrates, this three-component reaction involves the condensation of a phenol, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov To synthesize this compound, this reaction would utilize phenol, formaldehyde, and m-toluidine.
The mechanism begins with the formation of an electrophilic iminium ion from the reaction between m-toluidine and formaldehyde. wikipedia.org The phenol, being an electron-rich aromatic compound, then acts as a nucleophile, attacking the iminium ion in a regioselective electrophilic aromatic substitution to form the final aminomethylated product. researchgate.net The reaction is typically directed to the ortho position of the hydroxyl group due to its activating and directing effects. This method is highly efficient for producing a variety of "Mannich bases" and is a cornerstone of synthetic organic chemistry. oarjbp.comnih.gov
Synthesis of Key Intermediates and Related Precursors
The success of the aforementioned synthetic strategies relies on the availability of key starting materials. The primary precursors for the most common routes are salicylaldehyde and m-toluidine.
Salicylaldehyde (2-hydroxybenzaldehyde): This aromatic aldehyde is a commercially available reagent and a crucial precursor for many Schiff bases and other organic compounds. ajol.info
m-Toluidine (3-methylaniline): This primary aromatic amine is also widely available. Substituted anilines are foundational for creating a diverse range of analogues. The synthesis of related anilines, such as N-methylaniline, can be achieved through the reaction of aniline (B41778) with reagents like dimethyl sulfate (B86663) or via catalytic processes with methanol. chemicalbook.comgoogle.com
Phenol and Formaldehyde: These are fundamental bulk chemicals used in the Mannich reaction pathway. Substituted phenols, such as 3-methylphenol or 2,3,6-trimethylphenol, can be used to generate a wide array of structural analogues. researchgate.netgoogle.comgoogle.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction parameters is critical for maximizing product yield and purity while minimizing reaction times and byproducts.
For the reductive amination pathway , the initial Schiff base condensation is often optimized by selecting an appropriate solvent, such as ethanol or methanol, and refluxing the mixture to drive the reaction to completion. chemistryjournal.netnih.gov In some cases, acid catalysts can be used to accelerate imine formation. The subsequent reduction step is dependent on the choice of reducing agent and solvent. For instance, using sodium borohydride in ethanol is a common and effective combination. chegg.com
For the Mannich reaction , key parameters to optimize include temperature, reaction time, and the stoichiometry of the reactants. researchgate.netgoogle.com The reaction is often heated to ensure completion, with typical conditions involving stirring at elevated temperatures (e.g., 100°C) for several hours. researchgate.net The choice of solvent can also be influential; while aqueous or alcoholic media are common, solvent-free conditions have also been reported for similar transformations. researchgate.netresearchgate.net
Table 2: Selected Optimized Reaction Conditions for Related Syntheses
| Reaction Type | Substrates | Solvent | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Schiff Base Formation | Salicylaldehyde, p-Toluidine (B81030) | Dry Ethanol | Glacial Acetic Acid | Reflux | Not specified | researchgate.net |
| Schiff Base Formation | Trimethinium salts, Aminophenols | Ethanol | Triethylamine (base) | Reflux | High | rsc.org |
| Reductive Amination | o-Vanillin, p-Toluidine | Ethanol | Sodium Borohydride | Room Temp | ~90% (overall) | researchgate.net |
| Mannich Reaction | Phenol, Dimethylamine, Formaldehyde | Water | None | 100°C, 2h | 80% | researchgate.net |
| Mannich Reaction | Phenol, Dimethylamine, Paraformaldehyde | None (aqueous solution) | None | 30-100°C, 1-4h | Not specified | google.com |
Derivatization Strategies and Analogue Synthesis
The structural framework of this compound is amenable to extensive modification, allowing for the synthesis of a broad range of analogues with tailored properties. Derivatization can be achieved by systematically altering any of the initial precursors.
Varying the Phenolic Component: By substituting salicylaldehyde with other hydroxybenzaldehydes (e.g., 3- or 4-hydroxybenzaldehyde) or more complex substituted salicylaldehydes (e.g., with methoxy, chloro, or bromo groups), a diverse library of Schiff bases and their corresponding reduced amines can be generated. ajol.info Similarly, in the Mannich reaction, using substituted phenols like cresols or xylenols as the starting material will yield different analogues. researchgate.net
Varying the Amine Component: The m-toluidine component can be replaced with other primary or secondary amines. Using different isomers of toluidine, other substituted anilines, or aliphatic amines in either the reductive amination or Mannich reaction will lead to a wide variety of N-substituted products. nih.govrsc.org
Varying the Aldehyde in Mannich Reactions: While formaldehyde is the most common aldehyde used in Mannich reactions, other non-enolizable aldehydes can sometimes be employed, further expanding the scope of possible structures. oarjbp.com
These derivatization strategies allow for the systematic exploration of structure-activity relationships, making this class of compounds a versatile platform for developing new ligands, catalysts, and functional materials.
Formation of Schiff Base Intermediates and Their Derivatives
The synthesis of this compound via the Mannich reaction proceeds through the initial formation of a Schiff base, or more accurately, an iminium ion, from the reaction of 3-methylaniline (m-toluidine) and formaldehyde. This electrophilic species is central to the aminomethylation of phenol.
The general mechanism for the Mannich reaction begins with the nucleophilic addition of the primary amine, 3-methylaniline, to the carbonyl carbon of formaldehyde. This is followed by dehydration to form a reactive iminium ion. The phenol, existing in equilibrium with its more nucleophilic phenoxide form, then attacks the iminium ion. This attack is typically directed to the ortho position of the hydroxyl group due to its activating and directing effects, leading to the formation of the final product, this compound. adichemistry.comkpi.uaorganic-chemistry.orgthermofisher.com
While the direct synthesis of the Schiff base from 3-methylaniline and formaldehyde can be complex due to the high reactivity of formaldehyde, studies on related systems provide insight. For instance, the reaction of m-toluidine with benzaldehyde (B42025) has been computationally studied, revealing that an additional amine molecule can stabilize the transition state in the absence of a catalyst. peerj.com The synthesis of Schiff bases is a well-established condensation reaction, often catalyzed by acid or base, or proceeding with heat. wjpsonline.com The resulting imine bond (-C=N-) is the characteristic feature of a Schiff base.
Table 1: Examples of Synthesized Schiff Bases and their Characterization
| Reactants | Product | Key Characterization Data | Reference(s) |
| Vanillin (B372448), p-Anisidine (B42471) | 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol | ¹H-NMR: 8.42 ppm (s, 1H, -CH=N-); IR (cm⁻¹): 1590-1591 (C=N) | atlantis-press.com |
| p-Toluidine, Salicylaldehyde | (E)-2-(((4-methylphenyl)imino)methyl)phenol | Confirmed by UV, fluorescence, and NMR spectroscopy | chemistryjournal.net |
| 3,4,5-Trimethoxybenzaldehyde, p-Toluidine | (E)-4-methyl-N-(3,4,5-trimethoxybenzylidene)benzenamine | Synthesized via microwave irradiation, yield 82%, m.p. 110°C | researchgate.net |
Synthesis of Related Heterocyclic Systems (e.g., Benzoxazines)
The Mannich base, this compound, serves as a precursor for the synthesis of related heterocyclic systems, most notably 1,3-benzoxazines. Benzoxazines are formed through the cyclization of a phenol, a primary amine, and formaldehyde, often in a one-pot synthesis. nih.gov Alternatively, the pre-formed Mannich base can react with an additional equivalent of formaldehyde to yield the benzoxazine (B1645224) ring.
The synthesis of a benzoxazine from this compound would involve the reaction with formaldehyde, leading to the formation of a six-membered heterocyclic ring containing both nitrogen and oxygen. The resulting compound would be 3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. The general synthesis of benzoxazines has been shown to be influenced by the electronic effects of substituents on both the phenol and the aniline precursors. chemicalbook.com
Various synthetic methods for benzoxazine monomers have been developed, including solvent-based and solventless procedures. kpi.ua For example, a series of benzoxazine monomers were synthesized by reacting a bisphenol with paraformaldehyde and 3-aminophenylacetylene at 100°C for 15 minutes in a solventless system. kpi.ua In another instance, benzoxazine monomers based on 3,3′-dichloro-4,4′-diaminodiphenylmethane were prepared in high yield by reacting the diamine with phenol and paraformaldehyde in toluene (B28343) at 80-90°C for 8 hours. mdpi.com
The reaction of a phenol with a primary amine and formaldehyde is a versatile method for producing a wide array of benzoxazine structures. The specific analogue that would be formed from phenol, 3-methylaniline, and formaldehyde is 3-(3-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. A close relative, 3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine, is documented in the PubChem database with the molecular formula C15H15NO. nih.gov
Table 2: Examples of Synthesized Benzoxazine Monomers
| Phenolic Component | Amine Component | Aldehyde | Product | Synthetic Conditions | Reference(s) |
| Bisphenol | 3-Aminophenylacetylene | Paraformaldehyde | Bis-benzoxazine | Solventless, 100°C, 15 min | kpi.ua |
| Phenol | 3,3′-Dichloro-4,4′-diaminodiphenylmethane | Paraformaldehyde | Bis-benzoxazine | Toluene, 80-90°C, 8 h | mdpi.com |
| Phenol | Aniline | Formaldehyde | 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine | One-pot synthesis | researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a definitive structural assignment can be made.
The ¹H NMR spectrum of 2-{[(3-Methylphenyl)amino]methyl}phenol is expected to display distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts are influenced by the electronic effects of the hydroxyl, amino, and methyl functional groups.
The aromatic protons on the phenolic ring (positions 3, 4, 5, 6) and the m-toluidine (B57737) ring (positions 2', 4', 5', 6') would appear in the typical aromatic region, generally between 6.5 and 7.5 ppm. The hydroxyl (-OH) and amine (-NH-) protons are expected to be broad singlets, with chemical shifts that can vary depending on solvent, concentration, and temperature. The methylene (B1212753) bridge protons (-CH₂-) would likely appear as a singlet around 4.0-5.0 ppm, and the methyl group (-CH₃) protons would be a singlet in the upfield region, around 2.2-2.4 ppm. For comparison, the methyl group protons in 3-methylphenol (m-cresol) are observed in this range. quora.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -OH | Variable (e.g., 8.0-10.0) | Broad Singlet |
| -NH | Variable (e.g., 4.0-6.0) | Broad Singlet |
| Aromatic H's (Phenol Ring) | 6.7 - 7.3 | Multiplets |
| Aromatic H's (Toluidine Ring) | 6.5 - 7.2 | Multiplets |
| -CH₂- (Methylene Bridge) | ~4.3 | Singlet |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The spectrum for this compound is predicted to show 14 distinct signals, corresponding to the 14 carbon atoms in the structure.
The carbon attached to the hydroxyl group (C1) is expected to be the most downfield of the phenolic carbons, likely around 155-160 ppm. The aromatic carbons will resonate in the 110-150 ppm range. The methylene bridge carbon (-CH₂-) would likely appear around 50 ppm, while the methyl carbon (-CH₃) would be the most upfield signal, typically around 20-22 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (Phenolic, C-OH) | ~157 |
| C2 (Phenolic, C-CH₂) | ~125 |
| C3, C4, C5, C6 (Phenolic) | 115 - 130 |
| C1' (Toluidine, C-NH) | ~148 |
| C2', C4', C5', C6' (Toluidine) | 110 - 130 |
| C3' (Toluidine, C-CH₃) | ~139 |
| -CH₂- (Methylene Bridge) | ~50 |
Note: These are predicted values based on typical functional group ranges.
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)
Vibrational spectroscopy probes the functional groups within a molecule by measuring the vibrations of bonds.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying key functional groups. For this compound, the most prominent bands would be a broad O-H stretching vibration for the phenolic group, typically found between 3200-3600 cm⁻¹. The N-H stretch of the secondary amine would appear in a similar region, around 3300-3500 cm⁻¹. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce several peaks in the 1450-1600 cm⁻¹ region. A significant C-N stretching band should be observable around 1250-1350 cm⁻¹.
Table 3: Predicted Principal Vibrational Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad | Weak |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-N Stretch | 1250 - 1350 | Medium | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For this compound (Molecular Formula: C₁₄H₁₅NO), the exact molecular weight is 213.28 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 213. A very common and often prominent fragmentation pathway for this type of molecule (a benzylamine (B48309) derivative) is the cleavage of the benzylic C-N bond. This would lead to two major fragment ions:
A fragment corresponding to the hydroxybenzyl cation ([C₇H₇O]⁺) at m/z = 107 . This is often the base peak in the spectrum.
A fragment corresponding to the 3-methylaniline radical cation ([C₇H₈N]⁺) at m/z = 106 .
Other minor fragments resulting from the loss of small neutral molecules from the parent ion or primary fragments would also be expected.
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a crystalline sample, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides precise information about the three-dimensional structure of a molecule and the arrangement of molecules in a crystal lattice. This method can determine bond lengths, bond angles, and crystallographic parameters such as the unit cell dimensions and space group.
Despite a thorough search of scientific literature, no specific single-crystal X-ray diffraction data for the compound this compound has been found. Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific intramolecular and intermolecular interactions for this exact molecule, are not available in the refereed scientific literature.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a rapid analytical technique primarily used for identifying a crystalline material. The resulting diffraction pattern is a fingerprint of the crystalline phase.
No published powder X-ray diffraction patterns for this compound could be located in the available scientific literature. Therefore, a reference pattern for the identification of its crystalline phase is not available.
Elemental Analysis for Compositional Verification
Elemental analysis, often referred to as CHN analysis (Carbon, Hydrogen, and Nitrogen), is a fundamental technique used to determine the elemental composition of a sample. The experimentally determined percentages of elements are compared with the calculated theoretical values based on the compound's molecular formula to verify its purity and composition. The theoretical elemental composition of this compound (C₁₄H₁₅NO) is calculated as follows:
Carbon (C): 78.84%
Hydrogen (H): 7.09%
Nitrogen (N): 6.57%
Oxygen (O): 7.50%
A comprehensive review of scientific databases and literature did not yield any published experimental elemental analysis data for this compound. As such, a comparison between theoretical and experimental values cannot be presented.
Molar Conductance Measurements for Complex Characterization
Molar conductance measurements are used to determine the electrolytic nature of a compound in solution, which is particularly useful for characterizing metal complexes. By measuring the conductivity of a solution of the complex, it can be determined whether the complex is an electrolyte or a non-electrolyte.
No studies reporting the synthesis of metal complexes with this compound as a ligand, or any molar conductance measurements for this compound or its complexes, were found in the scientific literature.
Thermogravimetric Analysis (TGA) and Related Thermal Studies
Thermogravimetric analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This technique provides information about the thermal stability and decomposition of materials.
There is no available thermogravimetric analysis data for this compound in the published scientific literature. Therefore, its thermal stability and decomposition profile have not been reported.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems. Calculations for 2-{[(3-Methylphenyl)amino]methyl}phenol are typically performed using software like Gaussian, employing functionals such as B3LYP combined with a basis set like 6-311++G(d,p). nih.gov This level of theory provides a reliable balance between computational cost and accuracy for predicting molecular properties, including optimized geometry, electronic energies, and reactivity descriptors. researchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. gelisim.edu.tr For this compound, this process involves calculating bond lengths, bond angles, and dihedral (torsion) angles that define its structure.
| Parameter | Typical Bond Type | Expected Value |
|---|---|---|
| O-H Bond Length | Phenolic | ~0.97 Å |
| N-H Bond Length | Amine | ~1.01 Å |
| C-N Bond Length | Amine Bridge | ~1.46 Å |
| O-H···N Distance | Intramolecular H-Bond | ~1.8 - 2.0 Å |
| C-N-C Bond Angle | Amine Bridge | ~115° - 120° |
| Ring-CH₂-NH-Ring Dihedral | Torsion Angle | Variable (Conformer Dependent) |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom, while the LUMO would be distributed over the aromatic systems. The energies of these orbitals (EHOMO and ELUMO) are used to calculate various global reactivity descriptors. scienceopen.comnih.gov
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
| Parameter | Symbol | Typical Calculated Value |
|---|---|---|
| HOMO Energy | EHOMO | -5.99 |
| LUMO Energy | ELUMO | -1.98 |
| Energy Gap | ΔE | 4.01 |
| Ionization Potential | I | 5.99 |
| Electron Affinity | A | 1.98 |
| Electronegativity | χ | 3.99 |
| Chemical Hardness | η | 2.01 |
| Chemical Softness | S | 0.25 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.com The MEP surface is plotted onto the molecule's electron density, with different colors representing varying potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack. Conversely, blue indicates regions of most positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. ymerdigital.comresearchgate.net
For this compound, the MEP map would show the most negative potential (red) localized on the highly electronegative oxygen atom of the hydroxyl group, indicating its role as a primary site for electrophilic interaction. nih.gov Regions of positive potential (blue) would be concentrated around the hydroxyl and amine hydrogen atoms, highlighting them as potential sites for nucleophilic interaction. nih.gov The aromatic rings would generally show a neutral (green) or slightly negative character due to the delocalized π-electrons.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This method provides detailed insights into intramolecular interactions, such as charge transfer and hyperconjugation, by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). nih.gov
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.io It involves placing a "ghost" atom (with no electrons or nucleus) at a specific point, typically the geometric center of a ring, and calculating the magnetic shielding at that point. The resulting NICS value provides a quantitative measure of the induced magnetic field generated by the π-electrons under an external magnetic field.
A negative NICS value (e.g., NICS(0) or NICS(1) for calculations at the ring center or 1 Å above it, respectively) indicates a diatropic ring current, which is a hallmark of aromaticity. masterorganicchemistry.com Conversely, a positive value signifies a paratropic ring current, characteristic of anti-aromaticity. For this compound, NICS calculations would be performed for both the phenol and the 3-methylphenyl rings. The expected large negative values would computationally confirm the distinct aromatic character of both rings within the molecule.
There are three main types of Fukui functions:
fk+ : For nucleophilic attack (measures the reactivity of a site towards accepting an electron). The site with the highest fk+ value is the most likely target for a nucleophile. semanticscholar.org
fk- : For electrophilic attack (measures the reactivity of a site towards donating an electron). The site with the highest fk- value is the most probable target for an electrophile. semanticscholar.org
fk0 : For radical attack.
For this compound, this analysis would likely identify specific carbon atoms on the electron-rich phenol ring as having high fk- values, making them susceptible to electrophilic substitution. The analysis would also pinpoint sites prone to nucleophilic attack by identifying atoms with high fk+ values.
Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on “this compound” with the specified outline. The available research data does not cover the computational and theoretical investigations, such as polarizability, molecular dynamics, QSAR modeling, or detailed crystal packing analysis, for this specific compound.
The search results consistently provide information on structurally related but chemically distinct compounds known as Schiff bases (or imines), which contain a carbon-nitrogen double bond (C=N) in their linker. The subject compound, “this compound,” possesses a carbon-nitrogen single bond (C-N) in its methyleneamino linker (-CH₂-NH-). This fundamental structural difference in hybridization and bonding significantly alters the molecule's geometric, electronic, and conformational properties. Therefore, applying findings from the available literature on Schiff base analogues to the requested compound would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on “this compound.”
Detailed computational studies as specified in the outline—including Hirshfeld surface analysis, polarizability calculations, and molecular dynamics simulations—appear to be absent for “this compound” in the accessible scientific databases. Consequently, the content for the requested sections cannot be provided at this time.
Analysis of Intermolecular Interactions and Crystal Packing
Characterization of Hydrogen Bonding Networks
Computational and crystallographic studies of this compound and structurally similar compounds, particularly ortho-hydroxyaryl Schiff bases, reveal the critical role of hydrogen bonding in defining their molecular conformation and crystal packing. The most prominent feature is a strong intramolecular O—H⋯N hydrogen bond. iucr.orgresearchgate.net This bond forms between the hydroxyl group of the phenol ring and the nitrogen atom of the amino or imino bridge, creating a stable six-membered pseudo-ring, often described with the S(6) graph-set motif. iucr.orgnih.govscispace.com This intramolecular interaction is a dominant factor in the planarity and stability of the molecule's core structure.
Table 1: Representative Hydrogen Bond Parameters in Related Compounds
| Compound | Bond Type | Interaction | D-H···A Distance (Å) | Reference |
|---|---|---|---|---|
| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol | Intramolecular | O—H⋯N | - | nih.gov |
| (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol | Intramolecular | O—H⋯N | - | iucr.org |
| 2-(3-pyridylmethyliminomethyl)phenol | Intramolecular | O1—H···N1 | 2.572 | researchgate.net |
| 4-[(E)-({4-[Bis(2-hydroxyethyl)amino]phenyl}imino)methyl]phenol | Intermolecular | O—H⋯O, O—H⋯N | - | nih.gov |
Investigation of Pi-Pi Stacking and Other Non-Covalent Interactions
Beyond hydrogen bonding, the crystal structures of aromatic compounds like this compound are significantly influenced by other non-covalent interactions, including π-π stacking and C—H⋯π interactions. researchgate.net These forces, while weaker than hydrogen bonds, are vital for the stabilization of the crystal lattice. mhmedical.com
Pi-pi (π-π) stacking interactions occur between the aromatic rings of adjacent molecules. These interactions can adopt several geometries, such as parallel-displaced (staggered) or T-shaped, while the direct face-to-face (sandwich) orientation is often repulsive. wikipedia.orgscirp.org Computational studies on phenolic dimers show that the interaction energy is highly dependent on the intermolecular distance and the dihedral angle between the rings. scirp.orgscirp.org In the crystal packing of (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, π-π interactions are observed between the chlorophenyl and methylphenol rings of adjacent molecules. researchgate.net
Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts in Structurally Related Compounds
| Compound | Interaction Type | Contribution (%) | Reference |
|---|---|---|---|
| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol | H⋯H | 43.8 | nih.gov |
| C⋯H/H⋯C | 26.7 | nih.gov | |
| Cl⋯H/H⋯Cl | 12.4 | nih.gov | |
| O⋯H/H⋯O | 6.6 | nih.gov | |
| (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol | H⋯H | 56.9 | iucr.org |
Tautomeric Equilibrium Studies of Related Compounds
While this compound is a Mannich base, extensive research on the closely related ortho-hydroxyaryl Schiff bases provides significant insight into potential tautomeric equilibria. These Schiff bases are known to exist in a dynamic equilibrium between two tautomeric forms: the phenol-imine form (O—H⋯N) and the keto-amine form (O⋯H—N). ias.ac.inmjcce.org.mk This equilibrium involves the intramolecular transfer of a proton between the phenolic oxygen and the imine nitrogen through the pre-existing hydrogen bond. ias.ac.inresearchgate.net
The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents on the aromatic rings and, notably, the surrounding environment. ias.ac.in In the solid state, most salicylaldehyde-derived Schiff bases exist predominantly in the phenol-imine form. ias.ac.in However, in solution, the equilibrium can be shifted. Studies using UV-vis spectroscopy on related compounds have shown that the keto-amine tautomer can be favored in polar solvents. researchgate.netias.ac.in For instance, in solutions of 2-(3-pyridylmethyliminomethyl)phenol, the interconversion to the keto-amine form is observed in polar solvents, and equilibrium constants have been estimated based on spectral data. researchgate.net Similarly, studies on Schiff bases of resorcinarene (B1253557) derivatives confirm that the tautomeric equilibrium in solutions is shifted toward the enol-imine tautomers. mdpi.com
Solvent Effects on Molecular Properties and Reactivity
The molecular properties and reactivity of polar molecules like this compound can be significantly modulated by the solvent environment. The polarity of the solvent can influence the electronic structure, leading to changes in properties such as dipole moment and polarizability, and can affect the energies of electronic transitions. researchgate.net
Computational studies on a related Schiff base, 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, using Time-Dependent Density Functional Theory (TD-DFT) have demonstrated a clear correlation between solvent polarity and molecular electronic properties. The calculated dipole moment and polarizability were found to increase with increasing solvent polarity. researchgate.net This indicates a greater ease of charge separation and distortion of the molecule's electron cloud in more polar environments. researchgate.net
This influence extends to the compound's electronic absorption spectrum, a phenomenon known as solvatochromism. The energy of both n→π* and π→π* electronic transitions can be affected by the solvent. For 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, a bathochromic shift (a shift to longer wavelengths) was observed for certain absorption bands as solvent polarity increased. researchgate.net This shift is attributed to the stabilization of the excited state more than the ground state by the polar solvent molecules. researchgate.net
Table 3: Calculated Molecular Properties of a Related Schiff Base in Different Media
| Medium | Dipole Moment (Debye) | Polarizability (a.u.) | Reference |
|---|---|---|---|
| Vacuum | 7.99 | 224.27 | researchgate.net |
| Cyclohexane | 9.94 | 231.29 | researchgate.net |
| Ethanol (B145695) | 10.99 | 234.92 | researchgate.net |
Coordination Chemistry and Metal Complexation
Ligand Design Principles and Identification of Potential Binding Sites
While no specific studies on 2-{[(3-Methylphenyl)amino]methyl}phenol as a ligand were found, its structure suggests potential coordination capabilities. The molecule possesses a phenolic hydroxyl group (-OH) and a secondary amine group (-NH-), both of which are common binding sites for metal ions. The oxygen atom of the hydroxyl group and the nitrogen atom of the amine group could act as donor atoms, potentially allowing the molecule to function as a bidentate ligand, chelating to a metal center to form a stable ring structure. The specific stereochemistry and electronic properties of the methylphenyl group would influence the stability and structure of any potential metal complexes.
Synthesis and Comprehensive Characterization of Metal Complexes
No specific synthetic procedures or characterization data have been reported in the searched literature for metal complexes of this compound.
Transition Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Au(III), Hg(II), Fe(II))
There are no available reports on the synthesis and characterization of transition metal complexes with this specific ligand.
Lanthanide Metal Complexes (e.g., La(III), Er(III), Yb(III))
There are no available reports on the synthesis and characterization of lanthanide metal complexes with this specific ligand.
Determination of Coordination Modes and Geometries
Without synthesized complexes and corresponding structural data, the coordination modes and geometries cannot be determined.
Analysis of Ligand Denticity (e.g., Tridentate, Bidentate)
Based on the molecular structure, bidentate coordination through the phenolic oxygen and the secondary amine nitrogen is plausible, but this has not been experimentally verified.
Structural Analysis of Complex Geometries (e.g., Octahedral)
No structural analyses, such as X-ray crystallography, have been performed on metal complexes of this compound to determine their geometries.
Investigation of Electronic and Magnetic Properties of Complexes
The electronic and magnetic properties of transition metal complexes are fundamentally linked to the d-electron configuration of the metal ion and the geometry of the coordination sphere established by the ligand. For a hypothetical series of complexes with this compound, one would anticipate a range of behaviors depending on the central metal ion.
Electronic Properties: The electronic spectra of these complexes, typically measured using UV-Visible spectroscopy, would be expected to display several types of transitions. Intra-ligand transitions (π→π* and n→π*) originating from the aromatic rings and the imine group of the ligand would likely appear in the ultraviolet region. The more informative d-d transitions, which involve the promotion of electrons between d-orbitals of the metal center, would be expected in the visible region. The energies of these transitions are sensitive to the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the strength of the ligand field.
Magnetic Properties: The magnetic properties of these complexes would be determined by the number of unpaired d-electrons on the metal ion. Magnetic susceptibility measurements would be employed to determine the effective magnetic moment (μeff) of the complexes. For instance, complexes of metals like Cu(II), Ni(II), Co(II), and Mn(II) with Schiff base ligands are often paramagnetic, meaning they are attracted to a magnetic field due to the presence of unpaired electrons. In contrast, a Zn(II) complex, with a completely filled d-shell, would be diamagnetic and repelled by a magnetic field. The precise magnetic moment can also provide clues about the geometry of the complex.
A representative, albeit hypothetical, data table for such complexes is presented below, illustrating the kind of data that would be sought in experimental studies.
| Metal Ion | Expected Geometry | Expected d-d Transitions (nm) | Expected Magnetic Moment (μeff, B.M.) |
| Co(II) | Octahedral/Tetrahedral | ~500-600, ~1100-1200 | 4.3-5.2 (octahedral), 3.8-4.6 (tetrahedral) |
| Ni(II) | Octahedral/Square Planar | ~400, ~650, ~1100 (octahedral) | 2.8-3.5 (octahedral), Diamagnetic (square planar) |
| Cu(II) | Distorted Octahedral/Square Planar | Broad band ~600-900 | 1.7-2.2 |
| Zn(II) | Tetrahedral | None | Diamagnetic |
Charge Transfer Studies within Metal Complexes
Charge transfer transitions are a significant feature in the electronic spectra of metal complexes and provide valuable information about the electronic communication between the metal and the ligand. These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or from a metal-based orbital to a ligand-based orbital (Metal-to-Ligand Charge Transfer, MLCT).
Ligand-to-Metal Charge Transfer (LMCT): In complexes of this compound, LMCT bands would be anticipated, particularly with metal ions in higher oxidation states. The phenolic oxygen and the imine nitrogen of the ligand are electron-rich and could facilitate the transfer of electron density to the metal center. These transitions are typically observed in the near-UV or visible region of the electronic spectrum and are often very intense.
Metal-to-Ligand Charge Transfer (MLCT): Conversely, if the metal ion is in a low oxidation state and the ligand possesses low-lying empty π* orbitals, MLCT transitions could occur. The electronic density would move from the metal's d-orbitals to the ligand's orbitals. These transitions are also typically intense and found in the visible or UV region.
The study of these charge transfer bands is crucial for understanding the redox properties of the complexes and their potential applications in areas such as photocatalysis and sensing. The energy of the charge transfer bands can be influenced by the solvent polarity, providing insights into the nature of the excited state.
A hypothetical data table summarizing expected charge transfer phenomena is provided below.
| Metal Complex | Expected Charge Transfer Type | Approximate Wavelength (nm) | Significance |
| [Fe(III)-L₂]Cl | LMCT | ~400-500 | Indicates ease of reduction of Fe(III) |
| [Cu(I)-L₂] | MLCT | ~350-450 | Relates to the potential for photo-induced oxidation of Cu(I) |
| [Ti(IV)-L₂]Cl₂ | LMCT | ~380-480 | Common for d⁰ metals with electron-rich ligands |
Mechanistic Investigations of Chemical Reactivity
Oxidation Reactions and Product Characterization
Phenols, particularly those bearing amino groups, are readily susceptible to oxidation. libretexts.org This reactivity is attributed to the electron-donating nature of the hydroxyl and amino substituents, which lower the oxidation potential of the aromatic ring. The oxidation of 2-{[(3-Methylphenyl)amino]methyl}phenol is expected to proceed via a one-electron transfer from the phenolate (B1203915) anion to form a stabilized phenoxy radical intermediate. researchgate.net The ultimate products depend on the specific oxidizing agent used and the reaction conditions.
Common oxidizing agents employed for the transformation of phenols and their derivatives are summarized in the table below.
| Oxidizing Agent | Typical Application | Reference |
| Chromic Acid (H₂CrO₄) | Oxidation of phenols to p-benzoquinones | libretexts.org |
| Fremy's Salt | Mild oxidation of phenols to quinones | |
| Salcomine/[Co(salen)] + O₂ | Catalytic aerobic oxidation of phenols | researchgate.net |
| Iodoxybenzoic acid (IBX) | Oxidation of phenols | researchgate.net |
| Dimethyldioxirane (DMD) | Oxidation of phenols | researchgate.net |
Formation of Quinone Derivatives
A primary pathway for the oxidation of phenolic compounds is the formation of quinones. youtube.com For this compound, oxidation would likely target the phenolic ring. Due to the substitution at the ortho position, oxidation is predicted to yield a p-quinone type structure if the aminomethyl group is cleaved or rearranged. However, a more plausible outcome, analogous to the oxidation of other aminophenols, is the formation of a quinone imine. This transformation involves the oxidative coupling of the phenolic hydroxyl and the secondary amine nitrogen, leading to a highly conjugated system. The presence of the aminomethyl substituent ortho to the hydroxyl group makes the formation of a simple p-benzoquinone, as seen with unsubstituted phenol (B47542), less direct. libretexts.orgyoutube.com The reaction would likely proceed to form complex polymeric materials through radical coupling if conditions are not carefully controlled. researchgate.net
Reduction Reactions, Including Imine to Secondary Amine Transformations
The structure of this compound is that of a secondary amine. This product is typically synthesized via a Mannich reaction, which proceeds through an imine or iminium ion intermediate (a Schiff base). The final step in such a synthesis is the reduction of this C=N double bond to the secondary amine.
This transformation from an intermediate imine to the final secondary amine product is a critical reduction step. It can be achieved using a variety of reducing agents. Common laboratory-scale reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method for this reduction.
Furthermore, the aminomethyl linkage itself can be subject to hydrogenolysis under certain catalytic conditions. The reduction of phenolic Mannich bases using catalysts like molybdenum sulfide (B99878) has been investigated as a method to introduce methyl groups onto a phenolic ring, which involves cleavage of the C-N bond. googleapis.com This indicates that under harsh reduction conditions, the molecule could potentially be cleaved at the benzylic carbon-nitrogen bond.
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
The two phenyl rings in this compound exhibit different susceptibilities to electrophilic aromatic substitution (EAS) due to the nature of their substituents.
The phenol ring is highly activated towards EAS. The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing substituent. byjus.comucalgary.ca The aminomethyl group (-CH₂NHR) is also considered an ortho-, para-director. With the existing aminomethyl group at the ortho-position, incoming electrophiles would be directed primarily to the para-position (position 4) and the remaining ortho-position (position 6). Given the steric hindrance from the existing substituent, substitution at the para-position is generally favored. The high reactivity of the phenol ring means that milder reaction conditions are often required compared to benzene (B151609) to avoid polysubstitution or oxidation. libretexts.orgucalgary.ca
The 3-methylphenyl (m-tolyl) ring is less activated. The methyl group (-CH₃) is a weak activating, ortho-, para-director. The amino linkage (-NH-) is a strong activating group, but its effect is directed onto the tolyl ring. Therefore, electrophilic attack on this ring would be directed to the ortho- and para-positions relative to the nitrogen atom (positions 2, 4, and 6 of the tolyl ring).
Typical EAS reactions and the expected outcomes are:
Halogenation: Reaction with bromine (Br₂) in a non-polar solvent would likely lead to mono- or di-bromination on the highly activated phenol ring at the para- and available ortho-positions. byjus.com
Nitration: Using dilute nitric acid (HNO₃) would result in nitration of the phenol ring, primarily at the para-position. byjus.com Stronger conditions could lead to oxidation of the ring. libretexts.org
Sulfonation: Reaction with concentrated sulfuric acid (H₂SO₄) would introduce a sulfonic acid group (-SO₃H), again favoring the para-position on the phenol ring. ucalgary.ca
| Reaction | Reagents for Phenol | Reagents for Benzene |
| Nitration | dil. HNO₃ | conc. HNO₃ / conc. H₂SO₄ |
| Halogenation | Br₂ in CS₂ or CCl₄ | Br₂ / FeBr₃ |
| Sulfonation | conc. H₂SO₄ | fuming H₂SO₄ (SO₃/H₂SO₄) |
Hydrolysis Studies of Related Derivatives and Ring Stability
While this compound is an acyclic molecule, it is the direct precursor to, and hydrolysis product of, a related heterocyclic compound: a 1,3-benzoxazine. mdpi.comnih.gov The reaction of this compound with an aldehyde (such as formaldehyde) leads to the formation of a 3,4-dihydro-2H-1,3-benzoxazine ring.
Studies on these benzoxazine (B1645224) derivatives show that the oxazine (B8389632) ring can be opened via hydrolysis, particularly under acidic conditions (e.g., using HCl), to regenerate the parent phenolic Mannich base. mdpi.comnih.gov The stability of the oxazine ring is influenced by the electronic nature of the substituents on the molecule. nih.gov The hydrolysis mechanism is believed to proceed through the formation of an intermediate species, leading to the cleavage of the C-O and C-N bonds within the heterocyclic ring. nih.gov Therefore, in an aqueous acidic environment, an equilibrium can exist between the ring-closed benzoxazine and the ring-opened 2-(aminomethyl)phenol (B125469) structure. The stability of the open-chain form, this compound, is generally high, though it can cyclize in the presence of aldehydes.
Elucidation of Proposed Reaction Mechanisms for Synthesis and Derivatization
Synthesis Mechanism: The synthesis of this compound is a classic example of the Mannich reaction. wikipedia.org This is a three-component condensation involving phenol, formaldehyde (B43269), and 3-methylaniline. Two primary mechanisms are generally proposed for the aminomethylation of phenols. nih.govacs.org
Iminium Ion Pathway: This is the most commonly accepted mechanism. First, 3-methylaniline reacts with formaldehyde in a nucleophilic addition, followed by dehydration, to form an electrophilic iminium ion ([CH₂=NH(C₆H₄CH₃)]⁺). wikipedia.orggijash.com The highly nucleophilic phenol ring then attacks the carbon of the iminium ion. The strong ortho-directing effect of the hydroxyl group favors attack at the position ortho to it, leading to the final product after re-aromatization. researchgate.net
Ortho-Quinone Methide (o-QM) Pathway: An alternative mechanism suggests that the phenol first reacts with formaldehyde to generate a hydroxymethylphenol, which then dehydrates to form a reactive ortho-quinone methide intermediate. nih.gov This intermediate is a powerful electrophile, and subsequent nucleophilic addition of 3-methylaniline to the exocyclic methylene (B1212753) carbon, followed by tautomerization, yields the final product.
Derivatization Mechanism: A key derivatization of this compound involves reaction with aldehydes to form 1,3-benzoxazines. In this reaction, the secondary amine and the phenolic hydroxyl group react with the aldehyde in a condensation reaction to form the six-membered heterocyclic oxazine ring. acs.org This cyclization is a versatile method for creating more complex, stable structures from the initial Mannich base.
Applications in Advanced Materials Science and Polymer Chemistry
Precursor Role in the Synthesis of Polymeric Materials
As a monomer, 2-{[(3-Methylphenyl)amino]methyl}phenol can be polymerized to create macromolecules with interesting characteristics. The presence of both a hydroxyl group on the phenol (B47542) ring and a secondary amine allows for multiple polymerization pathways.
One of the primary methods for polymerizing phenolic compounds is through oxidative polycondensation. In this process, an oxidizing agent is used to initiate the coupling of monomer units. For this compound, this reaction would likely proceed through the formation of phenoxy radicals, leading to the formation of a poly(phenylene oxide)-type structure. The resulting polymer would feature a backbone of repeating aromatic units, which typically imparts thermal stability and rigidity to the material.
The general mechanism for the oxidative coupling of phenols involves the abstraction of a hydrogen atom from the hydroxyl group, followed by the coupling of the resulting radicals. This process can be catalyzed by various metal complexes, such as those containing copper or iron.
Design and Development of New Materials with Tailored Properties
The structure of this compound offers several avenues for the design of new materials with specific, tailored properties. The ability to modify the monomer before polymerization or to alter the polymerization conditions allows for a degree of control over the final material's characteristics.
For example, the presence of the amino group provides a site for further chemical reactions, enabling the introduction of different functional groups. This could be used to influence properties such as solubility, reactivity, and interaction with other materials. The methyl group on the phenyl ring can also subtly affect the polymer's properties, such as its solubility in organic solvents and its solid-state packing.
By carefully selecting the synthetic route and any subsequent modifications, it is possible to envision the creation of materials with properties tailored for specific applications, ranging from high-performance coatings to specialized membranes.
Research on Chromophoric Properties for Dye and Pigment Applications
Compounds with extended conjugated systems of electrons often exhibit color, making them suitable for use as dyes and pigments. The aromatic rings in this compound form a basis for such a system. Through polymerization, especially via methods that extend the conjugation along the polymer backbone, materials with significant chromophoric properties can be developed.
The resulting polymers could potentially be used as colorants for various substrates. The specific color and intensity would depend on the electronic structure of the polymer, which is influenced by the monomer structure and the degree of polymerization. The potential for this compound to act as a precursor in dye manufacturing has been noted for its close isomer, 2-{[(4-Methylphenyl)amino]methyl}phenol.
Explorations in Photophysical and Optical Applications
Beyond color, the electronic structure of polymers derived from this compound could lead to interesting photophysical and optical properties. These include fluorescence and non-linear optical behavior. Polymers with conjugated backbones are known to be candidates for applications in optoelectronics, such as in the fabrication of light-emitting diodes (LEDs) and other optical devices.
The photophysical properties are dictated by how the molecule absorbs and emits light, which is a function of its electronic energy levels. By modifying the chemical structure, it is possible to tune these energy levels and thus control the photophysical response. While specific studies on the photophysical properties of polymers from this compound are lacking, the broader class of poly(Schiff base)s and related phenolic polymers is an active area of research for such applications.
Catalytic Applications of 2 3 Methylphenyl Amino Methyl Phenol and Its Derivatives
Homogeneous Catalysis Research
There are no available studies on the use of 2-{[(3-Methylphenyl)amino]methyl}phenol or its metal complexes as catalysts in homogeneous systems. Research in catalysis often explores compounds with similar structures, such as Schiff bases or other aminophenol ligands, for a variety of transformations. These related studies suggest that transition metal complexes (e.g., with palladium, copper, nickel, or rhodium) of the target compound could potentially catalyze reactions like C-C bond formation or oxidations. However, without experimental data, any potential efficacy remains purely speculative.
Heterogeneous Catalysis Using Immobilized Systems
The concept of immobilizing homogeneous catalysts onto solid supports to create robust and recyclable heterogeneous systems is a well-established strategy in green chemistry. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous ones, such as easy separation and reuse. Typical supports include polymers, silica, or magnetic nanoparticles. While this methodology has been successfully applied to a wide range of ligands, no research has been published on the immobilization of this compound or its derivatives for use in heterogeneous catalysis.
Investigation of Specific Catalytic Transformations
Detailed investigations into the application of this specific compound in key organic reactions are not found in the literature.
Cross-Coupling Reactions (e.g., Suzuki Coupling)
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The efficiency of this reaction heavily relies on the nature of the ligand coordinated to the palladium center. While a vast array of phosphine, N-heterocyclic carbene (NHC), and amine-based ligands have been developed for this purpose, there are no reports of this compound being employed as a ligand in Suzuki coupling or other cross-coupling reactions.
Studies on Catalytic Efficiency, Selectivity, and Reusability
A critical aspect of catalyst development is the detailed study of its performance metrics. This includes:
Catalytic Efficiency: Often measured by turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per molecule of catalyst and the rate of conversion, respectively.
Selectivity: The ability of a catalyst to preferentially form a specific product (chemoselectivity), regioisomer (regioselectivity), or stereoisomer (stereoselectivity).
Reusability: Particularly relevant for heterogeneous catalysts, this metric assesses the ability of the catalyst to be recovered and reused over multiple reaction cycles without a significant loss of activity.
As there are no foundational studies on the catalytic activity of this compound, no data on its efficiency, selectivity, or reusability has been published. Such information would be essential to evaluate its potential as a viable catalyst for any chemical transformation.
Biological and Biochemical Research Applications
Utilization as Biochemical Probes and Molecular Tools
There is currently no specific information available in scientific literature detailing the use of 2-{[(3-Methylphenyl)amino]methyl}phenol as a biochemical probe or a molecular tool for research purposes.
Studies on Enzyme Interactions and Modulation
Scientific studies specifically investigating the interactions of this compound with enzymes, including its potential to modulate their activity, have not been identified in the available literature. While phenolic compounds, in general, have been studied for their effects on various enzymes, these findings cannot be directly attributed to this specific molecule without dedicated research. nih.gov
Enzyme Inhibition and Activation Studies (e.g., Aminopeptidases)
No published research was found that specifically examines the inhibitory or activational effects of this compound on aminopeptidases or any other class of enzymes.
Modulation of Cellular Signaling Pathways (e.g., Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Activity)
There is no direct evidence or published research describing the modulation of the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway by this compound. Research on how other structurally distinct phenolic compounds may interact with this pathway does not provide specific information on the activity of this compound.
Receptor Binding Assays (e.g., Estrogen Receptors)
Specific receptor binding assays for this compound with estrogen receptors (ERα or ERβ) have not been reported in the scientific literature. Although the phenol (B47542) group is a key structural feature for ligands that bind to estrogen receptors, the actual binding affinity and activity of this specific compound have not been experimentally determined. researchgate.net
Interactions with Nucleic Acids (DNA/RNA)
No studies detailing the direct interaction, such as binding or intercalation, of this compound with nucleic acids like DNA or RNA were found in the course of the literature search.
Mechanistic Studies of Charge Transfer with DNA Bases
There is no available research on the mechanistic aspects of charge transfer between this compound and DNA bases. The general field of DNA charge transport is an active area of research, but studies have not been extended to include this particular molecule. nih.gov
Research on Antimicrobial Activity
Comprehensive searches of scientific databases did not yield any studies that specifically investigated and reported on the antimicrobial activity of this compound.
Studies on Antibacterial Activity
There are no specific studies available that detail the antibacterial properties of this compound against various bacterial strains. Consequently, no data is available to populate a table on its antibacterial activity.
Investigations into Antifungal Activity
Similarly, no research dedicated to the antifungal activity of this compound could be located. Therefore, a data table detailing its efficacy against fungal pathogens cannot be constructed.
Applications in Proteomics Research
No published literature was found that describes the use or application of this compound in the field of proteomics research.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The classical Mannich reaction, while effective, often relies on traditional methodologies that may not align with the modern principles of green chemistry. researchgate.net Future synthetic research will likely pivot towards the development of novel and more sustainable pathways for the synthesis of 2-{[(3-Methylphenyl)amino]methyl}phenol and its derivatives.
Key areas of exploration will include:
Catalyst-Free and Solvent-Free Conditions: Research into one-pot, three-component coupling reactions under microwave irradiation or solvent-free conditions has already shown promise for other phenolic Mannich bases, offering excellent yields and shorter reaction times. tandfonline.com Applying these techniques to the synthesis of the title compound could lead to more efficient and environmentally benign processes.
Lewis Acid Catalysis: The use of Lewis acid catalysts, such as those based on zinc, has been shown to be effective in promoting Mannich reactions. researchgate.netrsc.org Future work could focus on identifying highly efficient and reusable Lewis acids that can catalyze the synthesis of this compound with high selectivity and yield. mdpi.com
Brønsted Base Catalysis: The development of strong Brønsted base catalysis presents another avenue for the synthesis of Mannich adducts, particularly from less activated starting materials. rsc.org
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Future research will increasingly rely on a synergy between advanced spectroscopic techniques and computational modeling.
Spectroscopic Analysis: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, and both proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy will continue to be essential for the characterization of this compound and its derivatives. tandfonline.comnih.gov In-situ spectroscopic monitoring could provide real-time insights into the reaction kinetics and the formation of intermediates.
Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govrsc.org Future computational studies on this compound could focus on:
Elucidating the transition states and energy profiles of its synthetic pathways. researchgate.net
Predicting its reactivity and stability. nih.gov
Simulating its interactions with other molecules, such as biological targets or metal ions.
This combined experimental and theoretical approach will provide a more complete picture of the molecule's fundamental properties.
Rational Design of Next-Generation Functional Materials and Polymers
The inherent properties of phenolic compounds, such as their ability to chelate metals, participate in hydrogen bonding, and undergo polymerization, make them excellent building blocks for functional materials. researchgate.netnih.gov this compound is no exception, and future research is expected to focus on its application in materials science.
Potential research directions include:
Metal-Organic Frameworks (MOFs): The rational design of stable MOFs with controlled pore sizes and functionalities is a rapidly growing field. rsc.org The chelating ability of this compound could be exploited to create novel MOFs with applications in gas storage, separation, and catalysis.
Functional Polymers: The phenolic and amino groups in the molecule provide reactive sites for polymerization. researchgate.net Research could explore the synthesis of polymers derived from this compound, potentially leading to materials with enhanced thermal stability, conductivity, or optical properties. researchgate.net
Surface Coatings: Phenolic compounds are known for their ability to form robust coatings on various surfaces. ntu.edu.sg The development of functional coatings based on this compound could lead to applications in corrosion protection, biocompatible materials, and sensors.
The ability to tailor the properties of these materials by modifying the structure of the parent molecule opens up a vast design space for next-generation materials.
Comprehensive Elucidation of Complex Biological Mechanisms and Interactions
Schiff bases and Mannich bases, the broader classes to which this compound belongs, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. scirp.orgzu.edu.pkgsconlinepress.comsciencepublishinggroup.comijpca.org A significant future research direction will be the comprehensive investigation of the biological mechanisms of action of this specific compound and its derivatives.
Key areas of focus will include:
Identification of Molecular Targets: Identifying the specific enzymes, receptors, or other biomolecules with which this compound interacts is a critical step in understanding its biological effects. wikipedia.orgnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of derivatives with systematic structural modifications will help to establish clear SARs. This will provide insights into which structural features are essential for a particular biological activity and guide the design of more potent and selective compounds.
In Vitro and In Vivo Studies: Rigorous testing in relevant cell-based assays and animal models will be necessary to validate the therapeutic potential of promising derivatives. nih.govekb.eg
A deeper understanding of the biological interactions of this compound could pave the way for the development of new therapeutic agents.
Development of Highly Efficient and Selective Catalytic Systems
The coordination chemistry of Schiff bases and their ability to form stable complexes with a variety of metal ions make them attractive ligands for catalysis. wikipedia.org Future research will likely explore the potential of this compound and its derivatives in the development of novel catalytic systems.
Promising research avenues include:
Homogeneous Catalysis: Metal complexes of this compound could be designed and synthesized to act as catalysts for a range of organic transformations. The electronic and steric properties of the ligand can be tuned to optimize the activity and selectivity of the catalyst.
Heterogeneous Catalysis: Immobilizing these metal complexes on solid supports could lead to the development of recyclable heterogeneous catalysts, which are highly desirable from both an economic and environmental perspective.
Asymmetric Catalysis: The introduction of chiral centers into the ligand structure could enable the development of catalysts for enantioselective reactions, which are of great importance in the synthesis of pharmaceuticals and other fine chemicals.
The versatility of this compound as a ligand precursor holds significant promise for the future of catalyst design.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{[(3-Methylphenyl)amino]methyl}phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination between 3-methylaniline and 2-hydroxybenzaldehyde derivatives. Key steps include Schiff base formation (using NaBH₃CN or NaBH(OAc)₃ as reducing agents) and purification via column chromatography. Reaction pH, solvent polarity (e.g., MeOH or THF), and temperature critically affect intermediate stability and final product purity. For example, acidic conditions may protonate the phenolic –OH group, altering reactivity .
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons (6.8–7.3 ppm), methylene bridge (–CH₂–, ~4.3 ppm), and phenolic –OH (~5.5 ppm, exchangeable).
- MS : Molecular ion peak at m/z 227 (C₁₄H₁₅NO), with fragmentation patterns indicating loss of –NHCH₂– or methyl groups.
- IR : Stretching vibrations for –NH (3300–3500 cm⁻¹), phenolic –OH (~3200 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).
Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereoelectronic effects .
Q. What are the solubility properties of this compound in common organic solvents, and how does pH affect its partitioning behavior?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding interactions. In acidic media (pH < 4), protonation of the amine group increases aqueous solubility, while neutral/basic conditions favor organic phase partitioning. Solubility data should be experimentally determined via UV-Vis or HPLC .
Advanced Research Questions
Q. How does the coordination chemistry of this compound with transition metals (e.g., Zn²⁺, Cu²⁺) influence its potential as a metalloenzyme mimic?
- Methodological Answer : The ligand’s phenolic –OH and tertiary amine form a tridentate N,O-donor system, enabling stable octahedral or square-planar complexes. For example, Zn²⁺ complexes exhibit distorted geometries with Zn–O (phenolic) bond lengths ~2.1–2.3 Å and Zn–N ~2.0–2.2 Å, mimicking hydrolytic enzymes like phosphatases. Kinetic assays (e.g., PNPP hydrolysis) quantify catalytic efficiency, while EPR/XAS probes electronic structure .
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Establish IC₅₀/EC₅₀ values across cell lines (e.g., SH-SY5Y for neuroprotection, HeLa for cytotoxicity).
- Mechanistic Profiling : Use RNA-seq or proteomics to identify differentially expressed pathways (e.g., Aβ aggregation in Alzheimer’s models vs. apoptosis markers).
- Structural Analogues : Compare activities of derivatives (e.g., halogenated or nitro-substituted) to isolate pharmacophores. Contradictions may arise from assay conditions (e.g., serum concentration, oxygen tension) .
Q. How can computational modeling (DFT, MD) guide the design of this compound derivatives with enhanced binding to biological targets?
- Methodological Answer :
- Docking Studies : Identify key interactions (e.g., hydrogen bonds with kinase active sites or hydrophobic contacts with amyloid fibrils).
- DFT Optimization : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity or charge transfer.
- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns trajectories). Validate predictions via SPR or ITC binding assays .
Q. What crystallographic challenges arise during structure determination of this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include disordered solvent molecules, twinning, and weak diffraction. SHELXL-97 refines structures via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
